N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide
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Overview
Description
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety fused with a phenyl ring and a pyridine-3-sulfonamide group. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development.
Mechanism of Action
Target of Action
The primary target of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
This compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction . This interaction results in the inhibition of PI3Kα, PI3Kγ, or PI3Kδ with a nanomolar IC50 value .
Biochemical Pathways
The inhibition of PI3K leads to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key component of the PI3K/AKT/mTOR pathway. This pathway is involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound can potentially disrupt these processes, leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the compound’s action is a potent inhibition of PI3K, leading to a disruption in the PI3K/AKT/mTOR pathway. This disruption can lead to the inhibition of cancer cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide interacts with the enzyme PI3K, showing potent inhibitory activity . The compound’s interaction with PI3K is crucial in biochemical reactions, as PI3K plays a key role in several cellular functions, including cell growth and survival .
Cellular Effects
The effects of this compound on cells are primarily due to its inhibitory action on PI3K . By inhibiting PI3K, this compound can influence cell signaling pathways, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with PI3K . It binds to the enzyme, inhibiting its activity and leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
Its potent inhibitory action on PI3K suggests that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with PI3K, it may influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps :
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized by annulating a thiazole ring with a pyridine derivative. This step often involves the use of thiazole or thiazolidine derivatives followed by pyridine annulation.
Attachment of Phenyl Ring: The phenyl ring is then introduced to the thiazolo[5,4-b]pyridine core through a coupling reaction, such as Suzuki or Heck coupling.
Introduction of Pyridine-3-Sulfonamide Group: The final step involves the sulfonation of the phenyl ring to introduce the pyridine-3-sulfonamide group. This can be achieved using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-florophenyl sulfonamide
- 5-Chlorothiophene-2-sulfonamide
- 2-Pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine
Uniqueness
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pyridine-3-sulfonamide is unique due to its specific structural features, such as the combination of thiazolo[5,4-b]pyridine and pyridine-3-sulfonamide moieties. This unique structure contributes to its high potency and selectivity as a PI3K inhibitor .
Properties
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S2/c22-25(23,14-6-2-8-18-11-14)21-13-5-1-4-12(10-13)16-20-15-7-3-9-19-17(15)24-16/h1-11,21H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKVZCLGPJTFPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CN=CC=C2)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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